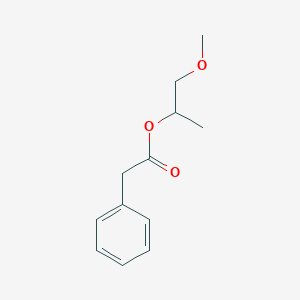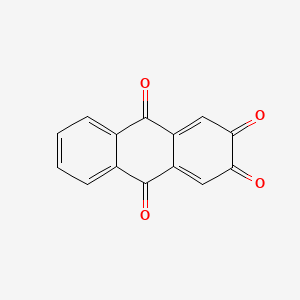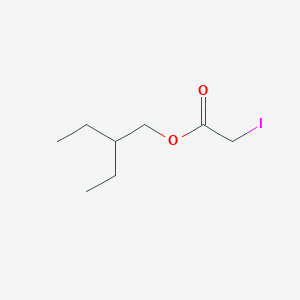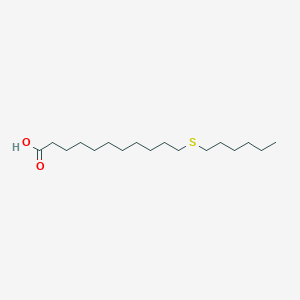
11-(Hexylsulfanyl)undecanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
11-(Hexylsulfanyl)undecanoic acid is an organic compound characterized by the presence of a hexylsulfanyl group attached to an undecanoic acid backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 11-(Hexylsulfanyl)undecanoic acid typically involves the introduction of a hexylsulfanyl group to an undecanoic acid precursor. One common method includes the reaction of 11-bromo undecanoic acid with hexanethiol under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as toluene, with a base like sodium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps for purification and quality control to ensure the consistency and purity of the final product. Techniques such as distillation, crystallization, and chromatography are often employed in the purification process.
Análisis De Reacciones Químicas
Types of Reactions
11-(Hexylsulfanyl)undecanoic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The hexylsulfanyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Substitution: Formation of new compounds with different functional groups replacing the hexylsulfanyl group.
Aplicaciones Científicas De Investigación
11-(Hexylsulfanyl)undecanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including its role in cell signaling and metabolism.
Medicine: Investigated for its potential therapeutic properties, including antifungal and antibacterial activities.
Industry: Utilized in the production of surfactants, lubricants, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 11-(Hexylsulfanyl)undecanoic acid involves its interaction with various molecular targets. The hexylsulfanyl group can interact with proteins and enzymes, potentially altering their function. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, affecting the compound’s overall activity. These interactions can influence cellular processes such as membrane permeability, enzyme activity, and signal transduction pathways.
Comparación Con Compuestos Similares
Similar Compounds
Undecanoic acid: A similar fatty acid without the hexylsulfanyl group.
11-Aminoundecanoic acid: Contains an amino group instead of a hexylsulfanyl group.
11-Bromo undecanoic acid: A precursor in the synthesis of 11-(Hexylsulfanyl)undecanoic acid.
Uniqueness
This compound is unique due to the presence of the hexylsulfanyl group, which imparts distinct chemical and physical properties. This group can enhance the compound’s hydrophobicity, making it more suitable for applications in non-polar environments. Additionally, the hexylsulfanyl group can participate in specific chemical reactions that are not possible with other similar compounds.
Propiedades
Número CAS |
5455-21-0 |
|---|---|
Fórmula molecular |
C17H34O2S |
Peso molecular |
302.5 g/mol |
Nombre IUPAC |
11-hexylsulfanylundecanoic acid |
InChI |
InChI=1S/C17H34O2S/c1-2-3-4-12-15-20-16-13-10-8-6-5-7-9-11-14-17(18)19/h2-16H2,1H3,(H,18,19) |
Clave InChI |
JTIMBAFQIQXLAR-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCSCCCCCCCCCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Pentyl 3-[(chloroacetyl)amino]benzoate](/img/structure/B14730989.png)
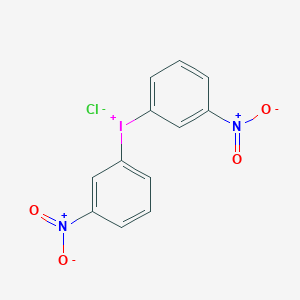



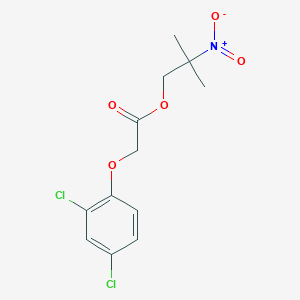

![4,4'-[Hexane-1,6-diylbis(nitrosoimino)]bis(4-methylpentan-2-one)](/img/structure/B14731031.png)
![[(5,6-Dichloro-1h-benzimidazol-2-yl)sulfanyl]acetic acid](/img/structure/B14731035.png)
